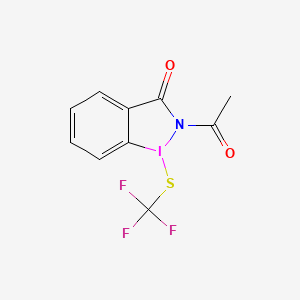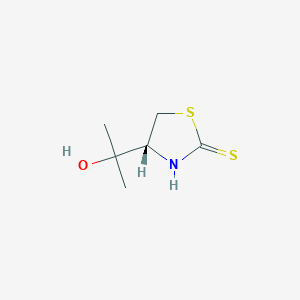
5-(4-Formylphenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Formylphenyl)furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a formyl group at the 4-position and a carbaldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)furan-2-carbaldehyde typically involves the following steps:
Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or 1,4-diol-2-ynes.
Carbaldehyde Introduction: The carbaldehyde group at the 2-position can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Formylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the formyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group.
Substitution: Substitution reactions can replace the formyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 5-(4-Carboxyphenyl)furan-2-carbaldehyde
Reduction: 5-(4-Hydroxyphenyl)furan-2-carbaldehyde
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(4-Formylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-(4-Formylphenyl)furan-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparación Con Compuestos Similares
5-(4-Formylphenyl)furan-2-carbaldehyde is similar to other furan derivatives such as:
Furan-2-carbaldehyde: Lacks the formyl group at the 4-position.
4-Formylphenylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of the aldehyde group.
4-Formylphenylfuran-2-carboxamide: Contains an amide group instead of the aldehyde group.
Uniqueness: The presence of both formyl and carbaldehyde groups on the furan ring makes this compound unique compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications.
Propiedades
Número CAS |
886509-20-2 |
|---|---|
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-(4-formylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-8H |
Clave InChI |
LRJRHNFMDRLCCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B15361071.png)
![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)

![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B15361089.png)
![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)





![2-[3-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B15361140.png)

